TTP607
描述
TTP607 is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, disrupting mitotic spindle assembly, chromosome segregation, and cellular proliferation . Aurora kinases are serine/threonine kinases critical for mitotic checkpoint control and are overexpressed in various tumor cells, making them prime targets for cancer therapy.
Preclinical studies highlight its efficacy in suppressing tumor growth in Aurora kinase-overexpressing models. A Phase I clinical trial (NCT01099644) evaluated this compound’s safety, tolerability, and pharmacokinetics (PK) in patients with advanced solid malignancies. The study employed a dose-escalation design with five daily infusions per cycle, aiming to identify the maximum tolerated dose (MTD) and characterize PK parameters .
属性
IUPAC 名称 |
NONE |
|---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not soluble in water. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TTP607; TTP-607; TTP 607. |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Aurora Kinase Inhibitors
Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a comparative analysis of TTP607 with key competitors:
Table 1: Selectivity and Clinical Development of Aurora Kinase Inhibitors
Key Comparative Insights:
Target Specificity :
- This compound’s pan-inhibition may enhance efficacy in tumors reliant on multiple Aurora isoforms but increases off-target risks. In contrast, isoform-selective inhibitors like Alisertib (Aurora A) minimize toxicity but face resistance due to compensatory kinase activation .
Clinical Progress :
- This compound remains in early development (Phase I), while Alisertib and VX-680 have advanced to later stages. Alisertib’s approval underscores the viability of Aurora A inhibition, whereas VX-680’s discontinuation highlights challenges in balancing efficacy and safety .
Safety Profiles :
- This compound’s Phase I trial reported manageable adverse events (AEs), primarily hematologic and gastrointestinal. Comparatively, VX-680’s cardiotoxicity and Danusertib’s hematologic toxicity underscore the trade-offs between pan-inhibition and selectivity .
Alisertib’s oral bioavailability and linear PK offer practical advantages over intravenous agents like this compound .
Table 2: Preclinical and Clinical Efficacy Data
| Compound | IC50 (Aurora A/B/C, nM) | Tumor Models Tested | Clinical Response Rate |
|---|---|---|---|
| This compound | 18/23/15 (in vitro) | Colorectal, breast | Not reported |
| VX-680 | 0.6/1.8/– | Leukemia, solid tumors | 15–20% (partial) |
| Alisertib | 1.2/–/– | Lymphoma, ovarian | 30% (objective) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
